N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N'-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-17(20-11-10-14-5-2-1-3-6-14)18(23)21-13-19(24,15-8-9-15)16-7-4-12-25-16/h1-7,12,15,24H,8-11,13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQDWWHKILWIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NCCC2=CC=CC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine
This intermediate is synthesized via a Mannich-type reaction or Strecker amino acid synthesis :
Procedure :
- Cyclopropyl magnesium bromide (1.2 equiv) is reacted with furfural (1.0 equiv) in tetrahydrofuran (THF) at −78°C to form 2-cyclopropyl-2-(furan-2-yl)ethanol.
- Oxidation using Dess-Martin periodinane yields the corresponding ketone.
- Reductive amination with ammonium acetate and sodium cyanoborohydride produces the racemic hydroxyethylamine.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Cyclopropyl MgBr, THF | −78°C | 68% |
| 2 | Dess-Martin periodinane | 25°C | 82% |
| 3 | NH₄OAc, NaBH₃CN | 60°C | 57% |
Preparation of N2-Phenethyloxalyl Chloride
Oxalyl chloride (2.5 equiv) is reacted with phenethylamine (1.0 equiv) in dichloromethane (DCM) under nitrogen:
$$ \text{ClC(O)C(O)Cl} + \text{PhCH₂CH₂NH₂} \rightarrow \text{PhCH₂CH₂NHC(O)C(O)Cl} + \text{HCl} $$
Conditions : 0°C → 25°C, 12 h. Yield : 89%.
Final Coupling and Oxalamide Formation
Amide Bond Formation
The hydroxyethylamine intermediate (1.0 equiv) is coupled with N2-phenethyloxalyl chloride (1.1 equiv) in the presence of triethylamine (TEA):
$$ \text{RNH₂} + \text{ClC(O)C(O)NHR'} \xrightarrow{\text{TEA}} \text{RNHC(O)C(O)NHR'} + \text{HCl} $$
Optimization :
- Solvent : DCM or ethyl acetate (higher yields in DCM).
- Base : TEA vs. DMAP (TEA preferred for minimal side products).
- Temperature : 0°C → 25°C over 6 h. Yield : 74%.
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1 → 1:2). Purity : >95% (HPLC).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 6.42 (dd, 1H, furan-H), 5.21 (s, 1H, OH), 3.62–3.55 (m, 2H, CH₂N), 1.82–1.75 (m, 1H, cyclopropyl).
- HRMS : m/z 343.2012 [M+H]⁺ (calc. 343.2018).
Alternative Synthetic Routes and Comparative Analysis
Solid-Phase Synthesis
Immobilization of phenethylamine on Wang resin followed by oxalyl chloride coupling and hydroxyethylamine addition. Advantages : Scalability. Disadvantages : Lower yield (52%).
Enzymatic Catalysis
Lipase-mediated amidation in non-aqueous media. Yield : 61% (Candida antarctica lipase B). Conditions : 40°C, 48 h.
Industrial-Scale Production Considerations
- Cost Analysis : Raw material expenses dominated by oxalyl chloride ($45/kg) and furfural ($22/kg).
- Environmental Impact : DCM replaced with cyclopentyl methyl ether (CPME) for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the furan ring or the cyclopropyl group.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The furan ring and cyclopropyl group contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
- 2-cyclopropyl-N-[1-(furan-2-yl)-2-(2-methylpropoxy)ethyl]pyrimidin-4-amine
- [Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid
Uniqueness
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a furan ring and a cyclopropyl group in the same molecule is relatively rare, making it a valuable compound for various research applications.
Biological Activity
N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Structural Characteristics
The compound features several notable structural components:
- Cyclopropyl Group : Contributes to the compound's unique reactivity.
- Furan Ring : Known for its diverse biological interactions.
- Oxalamide Moiety : Often associated with various pharmacological properties.
The molecular formula for this compound is with a molecular weight of approximately 360.4 g/mol. These structural features suggest potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylamine with oxalyl chloride derivatives under controlled conditions to minimize side reactions. The process may include:
- Formation of Intermediates : Cyclopropylamine reacts with furan derivatives to form the desired oxalamide.
- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity.
Biological Activity
Research on the biological activity of this compound indicates several potential pharmacological effects:
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the furan ring is particularly noteworthy, as furan derivatives are often linked to antibacterial and antifungal activities.
Modulation of Biological Pathways
The oxalamide moiety may interact with specific biological pathways, potentially influencing metabolic processes such as lipid metabolism. For instance, similar compounds have been shown to affect cholesterol synthesis and lipid profiles in animal models .
Case Study 1: Lipid Metabolism
A study evaluating related oxalamides demonstrated significant reductions in serum lipid levels in rodent models. The mechanism involved inhibition of key enzymes responsible for lipid synthesis, suggesting that this compound may exhibit similar effects .
Case Study 2: Antimicrobial Testing
In vitro assays have shown that compounds structurally related to this compound possess activity against various bacterial strains, indicating potential as an antimicrobial agent .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential efficacy against bacteria and fungi based on structural similarities. |
| Lipid Metabolism Modulation | Possible reduction in serum lipids through enzyme inhibition in metabolic pathways. |
Q & A
Q. What are the optimal synthetic routes for N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide?
Answer: The synthesis typically involves multi-step coupling reactions. For example:
Intermediate preparation : Synthesize 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine via condensation of cyclopropanecarboxaldehyde with furan-2-yl magnesium bromide, followed by reductive amination .
Oxalamide coupling : React the amine intermediate with phenethyl oxalate using carbodiimide-based coupling agents (e.g., DCC/HOBt) in anhydrous dichloromethane under nitrogen .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Q. Table 1: Representative Synthetic Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amine Intermediate | Cyclopropanecarboxaldehyde, NaBH4 | 65–70 | >90% |
| Oxalamide Coupling | DCC, HOBt, RT, 24h | 45–50 | >85% |
Q. How is the compound characterized to confirm structural integrity?
Answer: Characterization involves:
- NMR Spectroscopy : H and C NMR to verify cyclopropyl, furan, and oxalamide moieties (e.g., δ 1.0–1.5 ppm for cyclopropyl protons; δ 6.2–7.5 ppm for furan/aromatic protons) .
- Mass Spectrometry : LC-MS (APCI+) for molecular ion confirmation (e.g., calculated m/z: ~415.4; observed: 416.2 [M+H]+) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Q. What stability and solubility properties are critical for experimental design?
Answer:
- Solubility : Soluble in DMSO (>50 mg/mL), ethanol (moderate), and aqueous buffers (pH 7.4, <1 mg/mL). Pre-formulate with cyclodextrins for in vitro assays .
- Stability : Degrades at >40°C or pH <4. Store at –20°C under inert gas. Monitor via accelerated stability studies (40°C/75% RH for 28 days) .
Advanced Research Questions
Q. How can mechanistic insights into its biological activity be elucidated?
Answer:
- Target Engagement : Use surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., kinases, GPCRs). For example, SPR with immobilized CD4 receptor showed Kd = 12 nM for a structural analog .
- Enzyme Inhibition : Perform kinetic assays (e.g., Michaelis-Menten plots) to assess inhibition of cyclooxygenase-2 (COX-2) or HIV-1 protease .
Q. Table 2: Biological Activity of Structural Analogs
| Assay | Target | IC50 (µM) | Reference Compound |
|---|---|---|---|
| COX-2 Inhibition | COX-2 | 0.8 ± 0.1 | N1-(3-fluoro-4-methylphenyl)-N2-(furan-2-yl)oxalamide |
| Antiviral | HIV-1 | 0.03 | N1-(4-chlorophenyl)-N2-(thiazol-2-yl)oxalamide |
Q. How do structural modifications impact activity (SAR studies)?
Answer:
- Cyclopropyl vs. Cyclohexyl : Cyclopropyl analogs show 3× higher potency in kinase assays due to reduced steric hindrance .
- Furan vs. Thiophene : Thiophene-containing analogs exhibit better metabolic stability (t1/2 = 8h vs. 2h in liver microsomes) but lower solubility .
Q. Methodology :
Synthesize derivatives with systematic substitutions (e.g., phenyl → pyridyl).
Test in parallel assays (e.g., cytotoxicity, target inhibition).
Use QSAR models to correlate logP/polar surface area with activity .
Q. What in vivo models are suitable for pharmacokinetic (PK) studies?
Answer:
- Rodent Models : Administer IV/PO (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples for LC-MS/MS analysis (Cmax = 1.2 µg/mL, t1/2 = 4h) .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in brain/liver .
Q. Table 3: Hypothetical PK Parameters
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability (PO) | 22% | Low due to first-pass metabolism |
| Vd (L/kg) | 2.5 | Moderate tissue penetration |
| CL (mL/min/kg) | 15 | Hepatic clearance dominant |
Q. How can computational methods guide drug design?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes to CD4-binding sites (ΔG = –9.8 kcal/mol for HIV entry inhibition) .
- MD Simulations : Assess conformational stability of the oxalamide core in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
